N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It’s a part of a group of compounds known as benzothiazoles, which are bicyclic heterocyclic moieties present in a wide variety of synthetic and natural products .
Synthesis Analysis
The synthesis of such compounds involves hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis . The synthesized compounds were characterized by FTIR, 1 H-NMR, 13 C-NMR, and HRMS spectral data .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzothiazole ring and a thiophene ring attached via an amide linkage . The compound is characterized by FTIR, 1 H-NMR, 13 C-NMR, and HRMS spectral data .Scientific Research Applications
Synthesis and Reactivity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide and its derivatives have been a focus in synthetic chemistry. Studies demonstrate the synthesis of similar compounds through various chemical reactions, emphasizing their reactivity and potential for modification. For example, Aleksandrov et al. (2017) detailed the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the compound's potential for electrophilic substitution reactions (Aleksandrov et al., 2017).
Antitumor Activity
Several studies have explored the antitumor properties of this compound derivatives. For instance, research by Ostapiuk et al. (2017) synthesized new derivatives and investigated their antitumor activity, finding significant effects against human tumor cells (Ostapiuk et al., 2017). Similarly, Zablotskaya et al. (2013) studied the cytotoxicity and psychotropic activity of related compounds, discovering marked anti-inflammatory activity and selective cytotoxic effects (Zablotskaya et al., 2013).
Antimicrobial and Antibacterial Properties
Research has also been conducted on the antimicrobial and antibacterial properties of these compounds. Incerti et al. (2017) synthesized a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, demonstrating potent antimicrobial activity against various pathogens (Incerti et al., 2017).
Chemosensors
Compounds related to this compound have also been used as chemosensors. Wang et al. (2015) synthesized coumarin benzothiazole derivatives, demonstrating their ability to recognize cyanide anions, highlighting a potential application in analytical chemistry (Wang et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is the enzyme DprE1 . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, through molecular docking . The interaction between the compound and DprE1 likely results in the inhibition of the enzyme’s activity , thereby disrupting the synthesis of the bacterial cell wall and leading to the death of the bacteria .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of cell wall synthesis in Mycobacterium tuberculosis . This leads to the death of the bacteria, making the compound potentially effective as an anti-tubercular agent .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS3/c19-13(12-6-3-7-20-12)18-15-17-10(8-21-15)14-16-9-4-1-2-5-11(9)22-14/h1-8H,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQKPNAPYNIXGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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